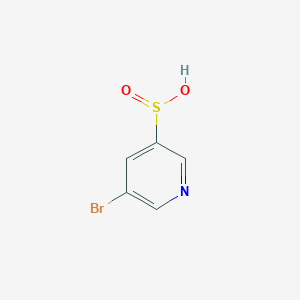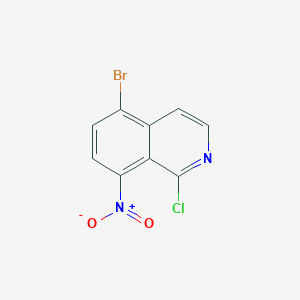
5-Bromo-1-chloro-8-nitroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-chloro-8-nitroisoquinoline is a heterocyclic organic compound with the molecular formula C9H4BrClN2O2 It is a derivative of isoquinoline, which is a bicyclic structure containing a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-8-nitroisoquinoline typically involves the nitration of 5-Bromo-1-chloroisoquinoline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 8-position of the isoquinoline ring.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature control and continuous stirring to ensure uniformity.
化学反应分析
Types of Reactions
5-Bromo-1-chloro-8-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
-
Substitution Reactions
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Reduction Reactions
Reagents: Reducing agents such as hydrogen gas in the presence of a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Conditions: Reactions are usually performed under mild conditions to prevent over-reduction.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Reactions are carried out under controlled conditions to avoid degradation of the isoquinoline ring.
Major Products Formed
Substitution Products: Various substituted isoquinoline derivatives depending on the nucleophile used.
Reduction Products: 5-Bromo-1-chloro-8-aminoisoquinoline.
Oxidation Products: Oxidized derivatives of this compound.
科学研究应用
5-Bromo-1-chloro-8-nitroisoquinoline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Materials Science: It is used in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 5-Bromo-1-chloro-8-nitroisoquinoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
5-Bromo-8-nitroisoquinoline: Lacks the chlorine atom but has similar reactivity and applications.
1-Chloro-8-nitroisoquinoline: Lacks the bromine atom but shares similar chemical properties.
5-Bromo-1-chloroisoquinoline: Lacks the nitro group but can be used as a precursor for nitration reactions.
Uniqueness
5-Bromo-1-chloro-8-nitroisoquinoline is unique due to the presence of both bromine and chlorine atoms along with the nitro group. This combination of substituents allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C9H4BrClN2O2 |
|---|---|
分子量 |
287.50 g/mol |
IUPAC 名称 |
5-bromo-1-chloro-8-nitroisoquinoline |
InChI |
InChI=1S/C9H4BrClN2O2/c10-6-1-2-7(13(14)15)8-5(6)3-4-12-9(8)11/h1-4H |
InChI 键 |
RAVYJIRJWJHBGB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=CN=C(C2=C1[N+](=O)[O-])Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


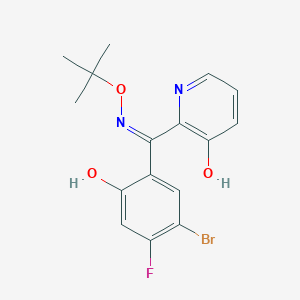
![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
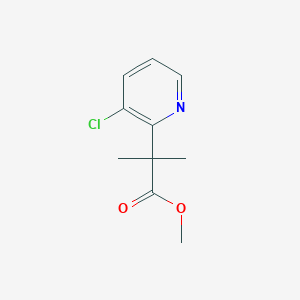
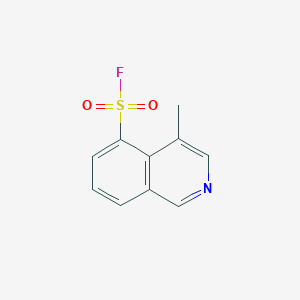
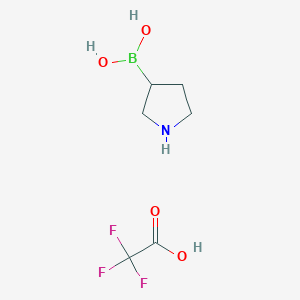
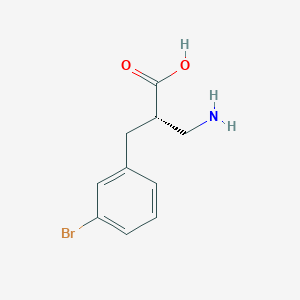
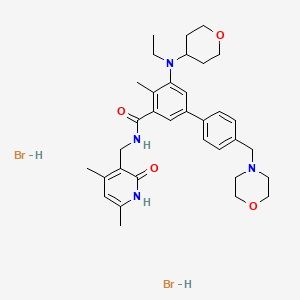

![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12963621.png)
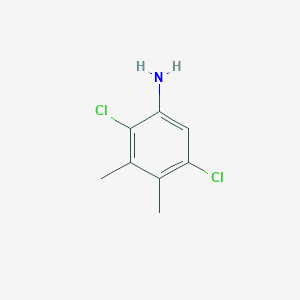
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12963633.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine hydrochloride](/img/structure/B12963639.png)
